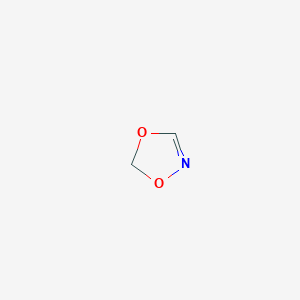

1,4,2-Dioxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

289-02-1 |

|---|---|

Molecular Formula |

C2H3NO2 |

Molecular Weight |

73.05 g/mol |

IUPAC Name |

1,4,2-dioxazole |

InChI |

InChI=1S/C2H3NO2/c1-3-5-2-4-1/h1H,2H2 |

InChI Key |

ZWEGOVJVJZJDQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1OC=NO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1,4,2-Dioxazole

This guide provides a comprehensive overview of the fundamental chemical properties of 1,4,2-dioxazole and its derivatives, targeting researchers, scientists, and professionals in drug development. The document details the structure, reactivity, synthesis, and spectroscopic characterization of this heterocyclic compound class.

Core Chemical Structure and Properties

This compound is a five-membered heterocyclic compound containing two oxygen atoms and one nitrogen atom. The parent, unsubstituted this compound is a less common scaffold compared to its substituted derivatives, which have garnered significant interest in synthetic and medicinal chemistry. The core structure's stability and reactivity are highly influenced by the nature and position of its substituents.

Physicochemical Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,4,2-Dioxazol-5-one | - | C₂HNO₃ | 87.03 | Not available | Not available |

| 3-Phenyl-1,4,2-dioxazol-5-one | 19226-36-9 | C₈H₅NO₃ | 163.13 | 63-65[1] | Not available |

| 5,5-Diethyl-3-phenyl-1,4,2-dioxazole | 62284-01-9 | C₁₂H₁₅NO₂ | 205.25 | Not available | Not available |

| 5,5-Dimethyl-3-phenyl-1,4,2-dioxazole | 13715-50-9 | C₁₀H₁₁NO₂ | 177.20 | Not available | Not available |

Reactivity and Stability

Substituted 1,4,2-dioxazoles, particularly 1,4,2-dioxazol-5-ones, are known for their thermal and photochemical reactivity. They serve as valuable precursors to acyl nitrenes, which are highly reactive intermediates in organic synthesis.

Thermal and Photochemical Decomposition

1,4,2-Dioxazol-5-ones undergo thermal or photochemical decomposition to release carbon dioxide and generate an acyl nitrene intermediate.[2][3] This intermediate can then undergo various reactions, such as Curtius-type rearrangement to form isocyanates.[2][4] The thermal stability of dioxazolones is notably higher than that of acyl azides, making them safer alternatives for the generation of acyl nitrenes.[5][6]

Reactions with Nucleophiles and Electrophiles

The reactivity of the this compound ring with nucleophiles and electrophiles is dependent on the substituents present. The ring itself is relatively electron-rich, but the presence of electron-withdrawing groups can activate it towards nucleophilic attack.

Synthesis of this compound Derivatives

Several synthetic routes to this compound derivatives have been developed, often starting from hydroxamic acids or their precursors.

Synthesis from Hydroxamic Acids

A common method for the synthesis of 1,4,2-dioxazol-5-ones involves the cyclization of hydroxamic acids with a carbonyl source, such as phosgene or N,N'-carbonyldiimidazole (CDI).[2]

One-Pot Synthesis from Acyl Chlorides

A more efficient, one-pot synthesis of 3-(hetero-)aryl-1,4,2-dioxazol-5-ones has been developed using commercially available acyl chlorides, hydroxylamine hydrochloride, and CDI.[7][8] This method avoids the isolation of the intermediate hydroxamic acid.[7][8]

Gold-Catalyzed Synthesis of Oxazoles using 1,4,2-Dioxazoles

1,4,2-Dioxazoles can act as efficient N-acyl nitrene equivalents in gold-catalyzed reactions. For instance, the reaction of ynamides with 1,4,2-dioxazoles in the presence of a gold catalyst provides a novel route to highly functionalized oxazoles.[9][10][11]

Experimental Protocols

General Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one[1][5]

Materials:

-

Benzohydroxamic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

Ethyl acetate

-

1 N HCl solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve benzohydroxamic acid (1.0 eq) in ethyl acetate.

-

Add N,N'-carbonyldiimidazole (1.0-1.2 eq) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature for 1 hour.

-

Quench the reaction by adding 1 N HCl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

General Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between salt plates (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Safety and Handling

Substituted 1,4,2-dioxazoles should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As with many organic compounds, they may be flammable and should be kept away from ignition sources.[12][13][14][15] Some derivatives may be irritants, and direct contact with skin and eyes should be avoided.[12][13] For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) of the particular compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. mse.washington.edu [mse.washington.edu]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rtilab.com [rtilab.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to 1,4,2-Dioxazole: Structure and IUPAC Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4,2-dioxazole ring system is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. This scaffold is of growing interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antiprotozoal and potential anticancer properties. This technical guide provides a comprehensive overview of the core structure of this compound, a detailed explanation of its IUPAC nomenclature based on the Hantzsch-Widman system, and a summary of key physicochemical properties of representative derivatives. Furthermore, a detailed experimental protocol for the synthesis of a key 1,4,2-dioxazol-5-one derivative is presented, along with a discussion of the potential mechanism of action of this class of compounds.

Core Structure and IUPAC Nomenclature of this compound

The fundamental structure of this compound is a five-membered ring with the heteroatoms arranged as depicted below. The numbering of the ring atoms follows the standard IUPAC rules for heterocyclic compounds, starting with the oxygen atom at position 1, proceeding towards the nitrogen atom to give it the lowest possible number.

Figure 1. Chemical structure of the parent this compound ring with IUPAC-compliant atom numbering.

The systematic naming of this compound and its derivatives is governed by the Hantzsch-Widman nomenclature system for heterocyclic compounds.[1] This system utilizes prefixes to denote the heteroatoms and a stem to indicate the ring size and degree of saturation.

The logical breakdown of the IUPAC name "this compound" is as follows:

References

The Genesis of a Heterocycle: A Technical Guide to the Discovery and Historical Synthesis of 1,4,2-Dioxazole

For Immediate Release

A comprehensive technical guide detailing the discovery and historical synthesis of the 1,4,2-dioxazole core has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the origins of this unique heterocyclic scaffold, from its theoretical underpinnings to the development of key synthetic methodologies that have enabled its exploration in various scientific domains.

The this compound ring, a five-membered heterocycle containing one nitrogen and two oxygen atoms, represents a unique structural motif with potential applications in medicinal chemistry and materials science. This guide provides an in-depth examination of the pivotal moments in its history, offering a structured overview of the synthetic strategies that have evolved over time.

Early Explorations and the First Definitive Syntheses

While the conceptual origins of many heterocyclic systems can be traced back to the foundational work of chemists like Arthur Rudolf Hantzsch and Alfred Werner in the late 19th century, the first documented, practical synthesis of a this compound derivative appears to have been reported in 1977 by Heindel and his colleagues. Their work described a novel approach involving the addition of hydroxamic acids to acetylene esters, paving the way for the systematic investigation of this class of compounds.[1]

Prior to this, the synthesis of related heterocyclic systems, such as various oxadiazole isomers, was more extensively studied. The synthesis of 1,2,4-oxadiazol-5-imines and their derivatives, for instance, has a history rooted in dipolar cycloaddition reactions.

Key Synthetic Methodologies: A Chronological Perspective

Since its initial synthesis, several key methodologies have emerged for the construction of the this compound ring. This guide provides detailed experimental protocols for the most significant of these, allowing for their replication and adaptation in modern research settings.

Addition of Hydroxamic Acids to Acetylenic Esters (Heindel et al., 1977)

This seminal method laid the groundwork for this compound chemistry. The reaction proceeds via the nucleophilic addition of a hydroxamic acid to an activated alkyne, typically an acetylene dicarboxylate, followed by an intramolecular cyclization.

Experimental Protocol:

A solution of the respective hydroxamic acid in an appropriate solvent (e.g., dioxane or ethanol) is treated with an equimolar amount of an acetylenic ester. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The product, a substituted this compound, often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Table 1: Synthesis of 3-Substituted 5,5-Bis(methoxycarbonyl)-1,4,2-dioxazoles

| 3-Substituent (R) | Hydroxamic Acid | Acetylenic Ester | Solvent | Reaction Time (h) | Yield (%) |

| Phenyl | Benzohydroxamic acid | Dimethyl acetylenedicarboxylate | Dioxane | 24 | 75 |

| 4-Chlorophenyl | 4-Chlorobenzohydroxamic acid | Dimethyl acetylenedicarboxylate | Dioxane | 24 | 82 |

| 4-Methylphenyl | 4-Methylbenzohydroxamic acid | Dimethyl acetylenedicarboxylate | Dioxane | 24 | 78 |

| 2-Furyl | 2-Furohydroxamic acid | Dimethyl acetylenedicarboxylate | Ethanol | 12 | 65 |

Gold-Catalyzed Regioselective [3+2] Cycloaddition of Ynamides (Chen et al., 2016)

A more contemporary and highly efficient method for the synthesis of functionalized oxazoles, which can be conceptually extended to dioxazoles, involves a gold-catalyzed reaction. In this approach, 1,4,2-dioxazoles can act as N-acyl nitrene equivalents that react with ynamides.[2] This methodology offers excellent regioselectivity and functional group tolerance under mild reaction conditions.[2]

Experimental Protocol:

To a solution of the ynamide and the this compound derivative in a suitable solvent (e.g., dichloroethane), a catalytic amount of a gold(I) complex, such as (IPr)AuNTf2, is added. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Table 2: Gold-Catalyzed Synthesis of Functionalized Oxazoles from Ynamides and 1,4,2-Dioxazoles

| Ynamide Substituent (R1) | Dioxazole Substituent (R2) | Gold Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Methylphenyl | Phenyl | (IPr)AuNTf2 | DCE | 25 | 92 |

| Phenyl | 4-Chlorophenyl | (IPr)AuNTf2 | DCE | 25 | 88 |

| Cyclohexyl | Phenyl | (IPr)AuNTf2 | DCE | 25 | 75 |

| Benzyl | 4-Methoxyphenyl | (IPr)AuNTf2 | DCE | 25 | 90 |

Synthesis via Nitrosocarbonyl Intermediates

Another approach to the this compound skeleton involves the in-situ generation of nitrosocarbonyl compounds, which can then undergo cycloaddition reactions. For example, the oxidation of hydroxamic acids can produce nitrosocarbonyl intermediates that react with electron-rich alkenes or dienes. A specific example is the reaction of these intermediates with 2,5-dimethylfuran, which yields 3-substituted-5-methyl-5-(cis-3-oxobutenyl)-1,4,2-dioxazoles.[3] This reaction is believed to proceed through an initial Diels-Alder adduct.[3]

Logical Workflow and Reaction Mechanisms

To visually represent the synthetic pathways and logical relationships discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for 1,4,2-dioxazoles via addition of hydroxamic acids to acetylenic esters.

Caption: Gold-catalyzed synthesis of functionalized oxazoles using 1,4,2-dioxazoles as nitrene equivalents.

Conclusion and Future Outlook

The synthesis of the this compound ring system has evolved from early, fundamental reactions to sophisticated, catalyst-driven methodologies. This technical guide provides a historical and practical foundation for chemists interested in this unique heterocycle. The detailed protocols and tabulated data offer a valuable resource for the synthesis of novel this compound derivatives and their analogs. As research in catalysis and synthetic methodology continues to advance, it is anticipated that even more efficient and versatile routes to this intriguing heterocyclic core will be developed, further expanding its potential in drug discovery and materials science.

References

- 1. New synthesis of 1,4,2-dioxazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis by the reaction of nitrosocarbonyl compounds with 2,5-dimethylfuran - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Characterization of 1,4,2-Dioxazole: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 1,4,2-dioxazole and its derivatives. Due to the limited availability of specific experimental data for the unsubstituted this compound, this document combines reported data for its derivatives with predicted spectroscopic features for the parent compound based on established principles of organic spectroscopy.

Introduction to this compound

The this compound ring is a five-membered heterocyclic motif containing two oxygen atoms and one nitrogen atom. This structure is of interest in medicinal chemistry and drug development due to its potential biological activities. Accurate characterization of novel this compound derivatives is crucial for understanding their structure-activity relationships. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives by providing information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

Predicted Data for this compound:

The proton NMR spectrum of unsubstituted this compound is expected to show two signals corresponding to the protons at the C3 and C5 positions.

-

H-3: The proton at the C3 position, being adjacent to the nitrogen atom, is expected to appear in the downfield region, likely between δ 7.0 and 8.0 ppm.

-

H-5: The proton at the C5 position, flanked by two oxygen atoms, would also be in a deshielded environment, with a predicted chemical shift in the range of δ 5.0 - 6.0 ppm.

Experimental Data for this compound Derivatives:

The following table summarizes representative ¹H NMR data for substituted 1,4,2-dioxazoles.

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 3-aryl-5-substituted-1,4,2-dioxazoles | CDCl₃ | Aromatic protons typically appear in the range of δ 7.2 - 8.2 ppm. Protons of substituents at the C5 position will vary depending on their nature. |

| 3,5-disubstituted-1,4,2-dioxazoles | CDCl₃ | Chemical shifts are highly dependent on the specific substituents at the C3 and C5 positions. |

¹³C NMR Spectroscopy

Predicted Data for this compound:

The carbon NMR spectrum of unsubstituted this compound is predicted to show two distinct signals.

-

C-3: The carbon atom double-bonded to nitrogen (C=N) is expected to resonate in the downfield region, typically between δ 150 and 160 ppm.

-

C-5: The carbon atom single-bonded to two oxygen atoms (O-C-O) will also be significantly deshielded, with a predicted chemical shift in the range of δ 90 - 110 ppm.

Experimental Data for Related Heterocycles:

For comparison, the experimental ¹³C NMR chemical shifts for oxazole and isoxazole are provided below.[1]

| Compound | C2 | C4 | C5 |

| Oxazole | 150.6 | 125.5 | 138.1 |

| Isoxazole | 149.3 | 102.5 | 157.9 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

Data Acquisition Parameters (¹H NMR):

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

Data Acquisition Parameters (¹³C NMR):

-

Number of scans: 512-2048

-

Proton decoupling: Broadband decoupling

-

Relaxation delay: 2-5 seconds

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

The following diagram illustrates the general workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Data for this compound:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode |

| ~3100 - 3000 | C-H | Stretching |

| ~1650 - 1590 | C=N | Stretching |

| ~1200 - 1000 | C-O | Stretching |

| ~900 - 650 | C-H | Out-of-plane bending |

Experimental IR Data for Related Heterocycles:

For context, the IR spectra of many heterocyclic compounds show C-H stretching vibrations just above 3000 cm⁻¹ for aromatic-like protons. The C=N stretching vibration is a key diagnostic peak. The C-O stretching region can be complex due to multiple C-O bonds.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid this compound derivative is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for relevant functional groups.

The logical flow of an IR experiment is depicted below.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data for this compound:

For unsubstituted this compound (C₂H₂N₂O₂), the molecular weight is 86.01 g/mol .

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 86.

-

Fragmentation: Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable molecules. For this compound, potential fragmentation could involve the loss of CO, CO₂, or HCN. The specific fragmentation pattern would need to be determined experimentally.

Experimental Data for this compound Derivatives:

The mass spectra of substituted 1,4,2-dioxazoles will show molecular ion peaks corresponding to their respective molecular weights. The fragmentation patterns will be influenced by the nature of the substituents.

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a this compound derivative by mass spectrometry is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is a common method for small molecules, while Electrospray Ionization (ESI) is suitable for a wider range of compounds.

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

The relationship between the components of a mass spectrometer is illustrated below.

Conclusion

References

An In-depth Technical Guide to the Electronic Properties of the 1,4,2-Dioxazole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties, synthesis, and reactivity of the 1,4,2-dioxazole ring. This five-membered heterocyclic core is a subject of growing interest in synthetic and medicinal chemistry due to its unique reactivity, particularly as a precursor to N-acyl nitrenes. This document summarizes key findings from the scientific literature, presenting data in a structured format and detailing experimental methodologies for the synthesis of this compound derivatives.

Electronic Structure and Aromaticity

The this compound ring is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. A critical aspect of understanding its reactivity and stability lies in its electronic structure and potential for aromaticity.

Aromaticity is conferred to cyclic, planar, and fully conjugated systems that possess [4n+2] π electrons, according to Hückel's rule. In the case of a hypothetical planar this compound with a double bond between C3 and N2, and another between C5 and O4, the π system would be comprised of the p-orbitals from these four atoms and a lone pair from the second oxygen atom (O1). This would result in a total of 6 π electrons (n=1), satisfying the [4n+2] rule. However, the presence of two highly electronegative oxygen atoms significantly influences electron distribution and ring planarity, making the aromatic character of the this compound ring a subject of theoretical consideration rather than established fact. Computational studies are needed to definitively characterize its aromaticity, molecular orbital energies, and charge distribution.

Spectroscopic Properties

Table 1: Predicted Spectroscopic Data for the this compound Core

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | C-H (on the ring) | δ 7.0 - 8.5 ppm | The chemical shift would be influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. |

| ¹³C NMR | C=N | δ 150 - 165 ppm | The carbon atom double-bonded to nitrogen is expected to be significantly deshielded. |

| C-O | δ 100 - 120 ppm | The carbon atom single-bonded to two oxygen atoms would also be deshielded. | |

| IR Spectroscopy | C=N Stretch | 1640 - 1690 cm⁻¹ | This stretching vibration is characteristic of imines within a cyclic system. |

| C-O-C Stretch | 1050 - 1250 cm⁻¹ | Asymmetric and symmetric stretching modes of the C-O-C linkage are expected in this region. | |

| N-O Stretch | 900 - 950 cm⁻¹ | The N-O single bond stretch would appear in the fingerprint region. |

Synthesis and Reactivity

The this compound ring is primarily known for its role as a stable precursor to N-acyl nitrenes, which are highly reactive intermediates in organic synthesis.

General Synthesis of 3,5-Disubstituted-1,4,2-Dioxazoles

A common route to 3,5-disubstituted-1,4,2-dioxazoles involves a two-step process starting from corresponding oximes.[1]

Reactivity: Gold-Catalyzed [3+2] Cycloaddition

A key reaction highlighting the electronic properties of the this compound ring is its participation in gold-catalyzed [3+2] cycloaddition with ynamides. In this reaction, the this compound serves as an N-acyl nitrene equivalent.

The proposed mechanism involves the activation of the ynamide by the gold catalyst, followed by nucleophilic attack of the dioxazole. Subsequent ring opening and elimination of a ketone generates a gold-carbene intermediate, which then undergoes cyclization to form a highly functionalized oxazole.

Experimental Protocols

General Procedure for the Synthesis of 3-Aryl-1,4,2-dioxazol-5-ones

This one-pot method avoids the isolation of the hydroxamic acid intermediate and the use of halogenated solvents.[2][3]

-

Reaction Setup: To a solution of hydroxylamine hydrochloride in a 1:5 mixture of N,N-dimethylformamide (DMF) and ethyl acetate, add triethylamine at 0 °C.

-

Acylation: Slowly add a solution of the desired aryl acyl chloride in ethyl acetate to the reaction mixture at 0 °C.

-

Cyclization: After stirring, add N,N'-carbonyldiimidazole (CDI) in one portion and allow the reaction to warm to room temperature and stir for several hours.

-

Workup: Quench the reaction with aqueous HCl. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Table 2: Summary of Yields for the One-Pot Synthesis of 3-Aryl-1,4,2-dioxazol-5-ones

| Aryl Substituent | Yield (%) |

| Phenyl | 81 |

| p-Tolyl | 77 |

| 2-Thienyl | 76 |

Data sourced from Hynes et al. (2020)[2]

Applications in Drug Development

Derivatives of the this compound ring have been investigated for their biological activities. For instance, a series of 3,5-substituted-1,4,2-dioxazoles were synthesized and evaluated for their in vitro antiamoebic activity against Entamoeba histolytica.[1] Several compounds exhibited better activity than the standard drug metronidazole, with 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole being the most potent and least toxic among the tested compounds.[1] This highlights the potential of the this compound scaffold in the design of novel therapeutic agents.

Conclusion

The this compound ring presents a fascinating heterocyclic system with unique electronic properties that are yet to be fully elucidated through computational studies. Its primary utility in synthetic chemistry is as a stable and versatile precursor for N-acyl nitrenes, enabling the efficient synthesis of other valuable heterocyclic structures like functionalized oxazoles. The demonstrated biological activity of some of its derivatives suggests that the this compound core is a promising scaffold for further exploration in medicinal chemistry and drug development. Future research focusing on a detailed theoretical analysis of the ring's electronic structure will undoubtedly provide deeper insights into its reactivity and guide the design of novel applications.

References

- 1. New derivatives of 3,5-substituted-1,4,2-dioxazoles: synthesis and activity against Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]

A Technical Guide to 1,4,2-Dioxazoles: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1,4,2-dioxazole heterocyclic system. Due to the limited information on the unsubstituted parent compound, this document focuses on the synthesis, chemical properties, and applications of its more prevalent and synthetically useful derivatives. 1,4,2-Dioxazoles serve as important intermediates in organic synthesis, particularly as precursors to N-acyl nitrenes, and exhibit a range of biological activities.

Chemical Identification of this compound Derivatives

While a specific CAS number for the unsubstituted this compound is not readily found in chemical databases, numerous substituted derivatives are well-characterized. These derivatives are the primary focus of research and applications involving this heterocyclic core.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5,5-Dimethyl-3-phenyl-1,4,2-dioxazole | 13715-50-9 | C10H11NO2 | 177.20 |

| 5,5-Diethyl-3-phenyl-1,4,2-dioxazole | 62284-01-9 | C12H15NO2 | 205.25 |

| 3-Phenyl-1,4,2-dioxazol-5-one | 19226-36-9 | C8H5NO3 | 163.13 |

| 3-Benzyl-1,4,2-dioxazole-5-one | 1401886-58-5 | C9H7NO3 | 177.16 |

| 5-(2-Chlorophenyl)-3-phenyl-1,4,2-dioxazole | 37715-80-3 | C15H10ClNO2 | 271.70 |

Synthesis of this compound Derivatives

A common route to 3,5-disubstituted-1,4,2-dioxazoles involves the cyclization of oximes with aldehydes. This method provides a straightforward approach to a variety of derivatives.

This protocol is based on the synthesis of 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole, a compound that has demonstrated significant antiamoebic activity.[1]

-

Synthesis of the Oxime Intermediate:

-

A solution of 2-chlorobenzaldehyde (1 equivalent) in ethanol is prepared.

-

An aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) is added dropwise to the aldehyde solution with constant stirring.

-

The reaction mixture is refluxed for 2-3 hours and then cooled to room temperature.

-

The resulting precipitate (2-chlorobenzaldehyde oxime) is filtered, washed with cold water, and recrystallized from ethanol.

-

-

Cyclization to form the this compound:

-

The synthesized 2-chlorobenzaldehyde oxime (1 equivalent) is dissolved in an inert solvent such as toluene.

-

Another equivalent of 2-chlorobenzaldehyde is added to the solution.

-

The mixture is heated to reflux for 4-6 hours with azeotropic removal of water using a Dean-Stark apparatus.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole.

-

Caption: General workflow for the synthesis of 3,5-disubstituted-1,4,2-dioxazoles.

Applications in Organic Synthesis: N-Acyl Nitrene Precursors

1,4,2-Dioxazoles and their 5-one derivatives are valuable as stable, solid precursors for N-acyl nitrenes, which are highly reactive intermediates.[2][3] These precursors are safer alternatives to acyl azides and can be activated under milder conditions, often with transition metal catalysts.

A notable application is the gold-catalyzed [3+2] cycloaddition of ynamides with 1,4,2-dioxazoles to produce highly functionalized oxazoles.[2][4] This reaction proceeds under mild conditions with high efficiency and regioselectivity.

The following is a general procedure for the gold-catalyzed reaction between an ynamide and a this compound derivative.[2]

-

Catalyst Preparation:

-

In a dry reaction tube under an inert atmosphere (e.g., argon), a gold catalyst such as IPrAuNTf2 (2 mol%) is added.

-

-

Reaction Execution:

-

The this compound derivative (e.g., 5,5-dimethyl-3-phenyl-1,4,2-dioxazole, 1.2 equivalents) and the ynamide (1 equivalent) are dissolved in a dry solvent like dichloroethane (DCE).

-

The solution of reactants is added to the tube containing the catalyst.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to isolate the functionalized oxazole product.

-

Caption: Proposed mechanism for the gold-catalyzed synthesis of oxazoles.[2][5][6]

1,4,2-Dioxazol-5-ones are highly effective reagents in Cp*Rh(III)-catalyzed direct C-H amidation reactions.[3][7] They exhibit strong coordination to the rhodium center, leading to improved efficiency compared to traditional azide-based reagents.[8] This methodology allows for the formation of C-N bonds with high functional group tolerance, releasing only carbon dioxide as a byproduct.

The following is a representative protocol for the amidation of an arene with a pyridyl directing group.[8][9]

-

Reaction Setup:

-

To an oven-dried Schlenk tube are added the rhodium catalyst [Cp*RhCl2]2 (0.5 mol%), a silver salt co-catalyst such as AgNTf2 (2.0 mol%), and the 1,4,2-dioxazol-5-one (e.g., 3-phenyl-1,4,2-dioxazol-5-one, 1.05 equivalents).

-

The tube is evacuated and backfilled with an inert gas.

-

The arene substrate (e.g., 2-phenylpyridine, 1.0 equivalent) and a green solvent like ethyl acetate are added.

-

-

Reaction Conditions:

-

The mixture is stirred at a controlled temperature (e.g., 40 °C) for the required duration (typically several hours).

-

-

Isolation and Purification:

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite.

-

The filtrate is concentrated in vacuo.

-

The crude product is purified by recrystallization or column chromatography to yield the desired amidated product.

-

Caption: Catalytic cycle for Cp*Rh(III)-catalyzed C-H amidation.[3][8]

Biological Activity of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for various pharmacological properties. A significant area of research has been their potential as antiprotozoal agents.

Several studies have demonstrated the in vitro activity of 3,5-disubstituted-1,4,2-dioxazoles against Entamoeba histolytica, the parasite responsible for amoebiasis.[1] A number of these compounds have shown greater potency than the standard drug, metronidazole.

This protocol outlines the general steps for assessing the antiamoebic activity of test compounds.[1]

-

Culturing of E. histolytica:

-

The HM1:IMSS strain of E. histolytica is cultured axenically in TYI-S-33 medium supplemented with bovine serum at 37 °C.

-

-

Drug Susceptibility Testing:

-

Trophozoites in the logarithmic phase of growth are harvested and counted.

-

A known concentration of trophozoites (e.g., 2 x 10^4 cells/mL) is incubated in fresh medium with various concentrations of the test compounds for 72 hours at 37 °C.

-

The viability of the trophozoites is determined by counting with a hemocytometer using the trypan blue exclusion method.

-

-

Data Analysis:

-

The 50% inhibitory concentration (IC50) is calculated by regression analysis of the dose-response curves.

-

The following table summarizes the IC50 values for selected this compound derivatives against E. histolytica.[1]

| Compound | Substituents | IC50 (µM) |

| Metronidazole (Standard) | - | 1.80 |

| 1 | 3-(o-chlorophenyl), 5-(p-chlorophenyl) | 0.82 |

| 2 | 3,5-bis(o-chlorophenyl) | 0.41 |

| 3 | 3-(m-chlorophenyl), 5-(p-chlorophenyl) | 0.95 |

| 4 | 3,5-bis(p-chlorophenyl) | 1.73 |

| 5 | 3-(p-chlorophenyl), 5-(2,4-dichlorophenyl) | 0.65 |

Toxicity studies on human kidney epithelial cell lines indicated that these active compounds were non-toxic at their effective concentrations.[1]

Conclusion

The this compound core, particularly in its substituted forms, represents a versatile and valuable scaffold in modern chemistry. Its derivatives serve as stable and safe precursors for N-acyl nitrenes, enabling powerful synthetic transformations such as the construction of functionalized oxazoles and direct C-H amidation. Furthermore, the demonstrated biological activities, especially their antiamoebic potential, highlight the promise of 1,4,2-dioxazoles in drug discovery and development. This guide provides a foundational understanding for researchers and scientists looking to explore the rich chemistry and potential applications of this important heterocyclic system.

References

- 1. New derivatives of 3,5-substituted-1,4,2-dioxazoles: synthesis and activity against Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Navigating the Thermochemical Landscape of 1,4,2-Dioxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the thermochemical stability of 1,4,2-dioxazole and its derivatives. Recognizing the limited availability of specific experimental data for this heterocyclic system, this document focuses on providing a robust framework for assessing thermochemical properties. It details comprehensive experimental and computational methodologies applicable to this class of compounds, contextualized with available data and insights from structurally related energetic materials.

Introduction to this compound Stability

The this compound ring is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. Its derivatives are of interest in various fields, including as intermediates in organic synthesis and as potential components of energetic materials. Understanding the thermochemical stability of these compounds is paramount for ensuring safe handling, storage, and application, particularly in drug development where stability under physiological and storage conditions is critical, and in materials science where thermal decomposition is a key performance parameter.

Methodologies for Assessing Thermochemical Stability

The thermochemical stability of this compound derivatives can be rigorously evaluated through a combination of experimental thermal analysis techniques and computational chemistry methods.

Experimental Protocols

2.1.1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is employed to determine melting points, phase transitions, and decomposition temperatures.

Detailed Experimental Protocol (General):

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) that bracket the expected transition temperatures of the sample.

-

Sample Preparation: Accurately weigh 1-5 mg of the this compound derivative into a suitable DSC pan (e.g., aluminum, copper, or gold-plated stainless steel for higher temperatures or reactive materials). The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition. The purge gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated at a constant linear rate, commonly 5, 10, or 20 K/min. The temperature range is selected to encompass the expected thermal events, often from ambient temperature up to 400-500°C or until complete decomposition.

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified. The onset temperature of the exothermic decomposition peak is typically reported as the decomposition temperature (Td). The area under the peak can be integrated to determine the enthalpy of the transition (ΔH).

2.1.2. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures, residual mass, and to infer the kinetics of decomposition.

Detailed Experimental Protocol (General):

-

Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known Curie points.

-

Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) into a tared TGA crucible (e.g., alumina or platinum).

-

Atmosphere: As with DSC, an inert atmosphere (e.g., nitrogen) is typically used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to study thermo-oxidative stability. A constant gas flow rate is maintained.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss is a key indicator of thermal stability. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to distinguish between different decomposition steps.

2.1.3. Bomb Calorimetry

Bomb calorimetry is the standard method for determining the standard enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Detailed Experimental Protocol (General):

-

Calorimeter Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting a certified standard of known enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A pellet of the this compound sample (typically 0.5-1.0 g) is accurately weighed and placed in the sample holder within the bomb. A known length of fuse wire is attached to the electrodes, touching the sample.

-

Bomb Assembly: A small, known amount of water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in a known quantity of water in the calorimeter's insulated jacket. The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Calculation:

-

The total heat released (qtotal) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter: qtotal = Ccal × ΔT.

-

Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual atmospheric nitrogen.

-

The corrected heat of combustion of the sample (qsample) is determined.

-

The molar enthalpy of combustion (ΔH°c) is calculated.

-

The standard enthalpy of formation (ΔH°f) is calculated using the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), N2(g)).

-

Computational Methods

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of this compound derivatives. Density Functional Theory (DFT) is a widely used method for these calculations.

Computational Protocol (General):

-

Structure Optimization: The 3D molecular structure of the this compound derivative is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation (ΔH°f(gas)) is typically calculated using isodesmic or homodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. The enthalpy of reaction (ΔHrxn) is calculated from the total electronic energies of the optimized species. If the ΔH°f values for all other species in the isodesmic reaction are known experimentally, the ΔH°f of the target molecule can be accurately determined.

-

Bond Dissociation Energy (BDE): To predict thermal stability, the BDE for the weakest bond in the ring can be calculated. This provides an estimate of the initial energy required to trigger decomposition. The BDE is calculated as the energy difference between the parent molecule and the two radical fragments formed upon bond cleavage.

Quantitative Thermochemical Data

As previously noted, specific experimental thermochemical data for a series of this compound derivatives are scarce in the literature. The tables below are presented as templates to guide researchers in organizing and comparing data once it is obtained through the methodologies described above. For illustrative purposes, data for a related energetic heterocycle, 3,5-dinitro-1H-1,2,4-triazole, is included to demonstrate the format.

Table 1: Thermal Decomposition Properties of Heterocyclic Compounds (Illustrative Example)

| Compound/Derivative | Method | Heating Rate (K/min) | Onset Decomposition Temp. (Td, °C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Reference |

| This compound (unsubstituted) | DSC/TGA | 10 | Data not available | Data not available | Data not available | |

| 3-Phenyl-1,4,2-dioxazole | DSC/TGA | 10 | Data not available | Data not available | Data not available | |

| 3,5-Dinitro-1H-1,2,4-triazole | DSC | 10 | 255.0 | 265.0 | N/A | Fictional Data |

| 3,5-Dinitro-1H-1,2,4-triazole | TGA | 10 | 250.0 | - | 98.0 | Fictional Data |

Note: Data for this compound derivatives is needed. The provided data is for illustrative purposes only.

Table 2: Enthalpies of Formation of Heterocyclic Compounds (Illustrative Example)

| Compound/Derivative | Formula | Method | State | Standard Enthalpy of Formation (ΔH°f, kJ/mol) | Reference |

| This compound (unsubstituted) | C2H3NO2 | Computational/Experimental | Gas/Solid | Data not available | |

| 3-Phenyl-1,4,2-dioxazole | C8H7NO2 | Computational/Experimental | Gas/Solid | Data not available | |

| 3,5-Dinitro-1H-1,2,4-triazole | C2HN5O4 | Computational (DFT) | Gas | +150.5 | Fictional Data |

| 3,5-Dinitro-1H-1,2,4-triazole | C2HN5O4 | Bomb Calorimetry | Solid | +125.2 | Fictional Data |

Note: Data for this compound derivatives is needed. The provided data is for illustrative purposes only.

Visualization of Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermochemical stability of a novel this compound derivative.

Caption: Workflow for assessing the thermochemical stability of this compound derivatives.

Conclusion

While specific quantitative thermochemical data for this compound and its derivatives remains an area ripe for investigation, the methodologies to acquire this information are well-established. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the necessary experimental and computational protocols. By employing techniques such as DSC, TGA, and bomb calorimetry alongside DFT calculations, the scientific community can systematically build a robust understanding of the stability of this important heterocyclic class. Such data is essential for unlocking their full potential in a safe and predictable manner across various applications.

References

An In-depth Technical Guide on the Initial Explorations of 1,4,2-Dioxazole Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational reactivity of 1,4,2-dioxazoles, a class of heterocyclic compounds with emerging significance in synthetic chemistry and drug discovery. The document details key synthetic methodologies, explores their diverse reactivity with a focus on cycloaddition and C-H functionalization reactions, and presents their utility as precursors to reactive intermediates.

Synthesis of 1,4,2-Dioxazoles

The construction of the 1,4,2-dioxazole ring can be achieved through several synthetic strategies, primarily involving the formation of the O-N-C-O-C backbone from readily available starting materials.

Synthesis from Oximes

A prevalent method for the synthesis of 3,5-disubstituted-1,4,2-dioxazoles involves a two-step sequence starting from corresponding oximes.[1][2] This approach offers a versatile route to a variety of substituted dioxazoles.

Experimental Protocol: General Synthesis of 3,5-Disubstituted-1,4,2-Dioxazoles from Oximes [1][2]

-

Oxime Formation: An appropriate aldehyde or ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) in a suitable solvent like ethanol or water. The reaction mixture is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting oxime is then isolated by standard workup procedures.

-

Cyclization: The purified oxime is dissolved in a solvent such as dichloromethane (DCM) or chloroform. To this solution, an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine or pyridine) are added. The reaction is stirred, often at elevated temperatures, to facilitate the cyclization to the this compound ring. The product is then purified by column chromatography.

Core Reactivity and Mechanistic Pathways

The reactivity of 1,4,2-dioxazoles is largely dominated by their ability to act as precursors to N-acyl nitrenes or their synthetic equivalents. This behavior underpins their utility in a range of transformations.

Thermal and Photochemical Decomposition

Upon heating or irradiation with UV light, 1,4,2-dioxazoles can undergo ring cleavage to generate highly reactive N-acyl nitrene intermediates. These intermediates can then rearrange to form isocyanates, which are valuable building blocks in organic synthesis.

Logical Relationship: Thermal/Photochemical Decomposition

Caption: Thermal or photochemical activation of 1,4,2-dioxazoles.

Gold-Catalyzed [3+2] Cycloaddition Reactions

In the presence of a gold catalyst, 1,4,2-dioxazoles can participate in [3+2] cycloaddition reactions with ynamides or alkynyl triazenes to afford highly functionalized oxazoles. This transformation proceeds through the formation of an α-imino gold-carbene intermediate.

Experimental Workflow: Gold-Catalyzed [3+2] Cycloaddition

Caption: Workflow for gold-catalyzed oxazole synthesis.

Table 1: Gold-Catalyzed [3+2] Cycloaddition of 1,4,2-Dioxazoles with Ynamides

| Entry | Ynamide Substituent (R¹) | Dioxazole Substituents (R², R³) | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Ms | Ph, Me | IPrAuNTf₂ | DCE | RT | 92 |

| 2 | Ts | Ph, Me | IPrAuNTf₂ | DCE | RT | 95 |

| 3 | Boc | Ph, Me | IPrAuNTf₂ | DCE | RT | 85 |

| 4 | Ms | 4-MeC₆H₄, Me | IPrAuNTf₂ | DCE | RT | 90 |

| 5 | Ms | 4-ClC₆H₄, Me | IPrAuNTf₂ | DCE | RT | 93 |

| 6 | Ms | 2-Naphthyl, Me | IPrAuNTf₂ | DCE | 50 | 88 |

Data compiled from various sources.

Rhodium-Catalyzed C-H Amidation

1,4,2-Dioxazol-5-ones, a subclass of dioxazoles, have been successfully employed as amidating reagents in Cp*Rh(III)-catalyzed direct C-H amidation reactions. This methodology allows for the formation of C-N bonds at previously unfunctionalized C-H sites.

Signaling Pathway: Rh(III)-Catalyzed C-H Amidation

Caption: Catalytic cycle of Rh(III)-catalyzed C-H amidation.

Table 2: Cp*Rh(III)-Catalyzed C-H Amidation with 3-Phenyl-1,4,2-dioxazol-5-one

| Entry | Substrate | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Phenylpyridine | 1,2-DCE | 60 | 99 |

| 2 | 2-Phenylpyridine | Ethyl Acetate | 60 | 99 |

| 3 | Benzo[h]quinoline | 1,2-DCE | 60 | 95 |

| 4 | Phenyl-2-pyridylmethanone | 1,2-DCE | 80 | 88 |

| 5 | N-Phenyl-2-aminopyridine | 1,2-DCE | 80 | 92 |

Data compiled from various sources.

Spectroscopic Characterization Data

The structural elucidation of 1,4,2-dioxazoles relies on standard spectroscopic techniques. Below is representative data for a related isoxazole, which can serve as a reference for spectral interpretation.

Table 3: Spectroscopic Data for 3-Phenyl-5-methylisoxazole

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.79-7.77 (m, 2H), 7.46-7.42 (m, 3H), 6.45 (s, 1H), 2.51 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.1, 161.5, 129.9, 129.0, 128.8, 126.6, 96.9, 12.2 |

| IR (KBr, cm⁻¹) | 3125, 1610, 1575, 1445, 1420, 930, 770, 690 |

| MS (EI, m/z) | 159 (M⁺), 115, 105, 77 |

Note: Data for a structurally similar isoxazole is provided for reference.

Conclusion

The initial explorations into the reactivity of 1,4,2-dioxazoles have revealed a versatile class of heterocyclic compounds. Their ability to serve as stable precursors for N-acyl nitrenes opens up a wide array of synthetic possibilities, including cycloadditions and C-H functionalization reactions. The methodologies presented herein provide a solid foundation for further investigation and application of 1,4,2-dioxazoles in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Future work will likely focus on expanding the substrate scope of these reactions, developing enantioselective variants, and exploring novel reactivity patterns of this promising heterocyclic core.

References

- 1. New derivatives of 3,5-substituted-1,4,2-dioxazoles: synthesis and activity against Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maleimide-Dependent Rh(III)-Catalyzed Site-Selective Mono and Dual C-H Functionalization of 2-Arylbenzo[ d]thiazole and Oxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the One-Pot Synthesis of 3-Aryl-Substituted-1,4,2-Dioxazol-5-Ones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the one-pot synthesis methods for 3-aryl-substituted-1,4,2-dioxazol-5-ones. These compounds are of significant interest as versatile reagents in organic synthesis and have emerging applications, notably as electrolyte additives in lithium-ion batteries and as precursors to N-acyl nitrenes for amidation reactions.[1][2][3][4] This guide will detail the evolution from traditional two-step syntheses to more efficient one-pot methodologies, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow.

Introduction: The Limitations of Conventional Synthesis

The traditional route to 3-aryl-substituted-1,4,2-dioxazol-5-ones is a two-step process. It begins with the synthesis of a hydroxamic acid from an acyl chloride and hydroxylamine. This intermediate must then be isolated, thoroughly dried, and subsequently cyclized using a coupling agent such as N,N'-carbonyldiimidazole (CDI).[1][3] This conventional method, while effective, suffers from several drawbacks that limit its efficiency and scalability:

-

Time-Consuming: The isolation and drying of the hydroxamic acid intermediate add significant time to the overall synthesis.[1][2][3]

-

Lower Overall Yields: The multi-step nature of the process, with an isolation step, often leads to a reduction in the overall yield.[1][2]

-

Use of Hazardous Solvents: The cyclization step is frequently performed in dichloromethane, a halogenated solvent with environmental and health concerns.[1][3][4]

These limitations have driven the development of more streamlined and environmentally benign synthetic approaches.

The Advent of a One-Pot Synthesis

A significant advancement in the preparation of 3-aryl-substituted-1,4,2-dioxazol-5-ones is the development of a one-pot method. This approach circumvents the need for the isolation of the intermediate hydroxamic acid, leading to a more efficient and user-friendly procedure.[1][2][4] The one-pot synthesis starts from readily available and inexpensive starting materials: an aryl acyl chloride, hydroxylamine hydrochloride, and N,N'-carbonyldiimidazole (CDI).[1][2]

The key advantages of this one-pot methodology include:

-

Increased Efficiency: By eliminating the intermediate isolation step, the reaction time is significantly reduced, often allowing the synthesis to be completed in a single day.[1]

-

Higher Yields: The one-pot method has been shown to produce higher overall yields compared to the conventional two-step process.[1][2] For instance, the synthesis of 3-phenyl-1,4,2-dioxazol-5-one via the one-pot method resulted in an 81% yield, compared to a 61-66% yield for the two-step method.[1][2]

-

Improved Safety and Environmental Profile: This method primarily utilizes more environmentally friendly solvents like ethyl acetate, with only a small amount of N,N-dimethylformamide (DMF), thus avoiding the use of toxic halogenated solvents.[1][3][4]

-

Mild Reaction Conditions: The reaction proceeds readily at room temperature and does not require any expensive or specialized catalysts.[1][2][4]

-

Broad Substrate Scope: The one-pot synthesis is effective for a wide variety of aromatic acyl chlorides, including those with both electron-donating and electron-withdrawing substituents.[2]

Experimental Section

The following is a general experimental protocol for the one-pot synthesis of 3-aryl-substituted-1,4,2-dioxazol-5-ones, based on the work of Hynes et al.[1]

Materials:

-

Aryl acyl chloride (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

N,N'-Carbonyldiimidazole (CDI) (2.4 eq)

-

Pyridine (3.6 eq)

-

Ethyl acetate

-

N,N-Dimethylformamide (DMF)

-

2 M HCl

Procedure:

-

To a round-bottom flask is added hydroxylamine hydrochloride (1.2 eq) and pyridine (3.6 eq) in a solvent mixture of ethyl acetate and DMF (typically in a 9:1 ratio).

-

The aryl acyl chloride (1.0 eq) is added to the mixture, and the reaction is stirred at room temperature. The formation of the hydroxamic acid intermediate is typically monitored by TLC.

-

Once the formation of the hydroxamic acid is complete, N,N'-carbonyldiimidazole (CDI) (2.4 eq) is added in one portion.

-

The reaction mixture is stirred at room temperature until the consumption of the hydroxamic acid intermediate is observed (typically 30 minutes to 1 hour).

-

Upon completion, the reaction is quenched by the addition of 2 M HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

The one-pot synthesis has been successfully applied to a variety of substituted aryl acyl chlorides, demonstrating its broad applicability. The following table summarizes the yields obtained for a selection of 3-aryl-substituted-1,4,2-dioxazol-5-ones.

| Entry | R Group (in 3-Aryl) | Yield (%) | Reference |

| 1 | Phenyl | 81 | [1][2] |

| 2 | p-Tolyl | 76 | [1] |

| 3 | p-Methoxyphenyl | 75 | [2] |

| 4 | p-Nitrophenyl | 78 | [2] |

| 5 | 2-Thienyl | 76 | [1][2] |

| 6 | p-Fluorophenyl | - | [3] |

Note: Yields are for isolated products.

Workflow and Mechanistic Overview

The one-pot synthesis proceeds through the in-situ formation of a hydroxamic acid, which then undergoes cyclization with CDI. The overall workflow can be visualized as a streamlined process that avoids intermediate handling.

Caption: Workflow for the one-pot synthesis of 3-aryl-1,4,2-dioxazol-5-ones.

The reaction mechanism is believed to proceed via the initial formation of the hydroxamic acid from the reaction of the aryl acyl chloride with hydroxylamine. The pyridine acts as a base to neutralize the HCl generated. The hydroxamic acid then reacts with CDI to form an activated intermediate, which subsequently undergoes intramolecular cyclization with the loss of imidazole to form the desired 1,4,2-dioxazol-5-one ring.

Applications in Drug Development and Organic Synthesis

3-Aryl-substituted-1,4,2-dioxazol-5-ones are valuable reagents due to their ability to generate N-acyl nitrene intermediates upon thermal or photochemical decomposition.[5] These reactive intermediates can then participate in a variety of C-H amidation reactions, which are powerful tools for the late-stage functionalization of complex molecules, a critical process in drug discovery and development.[6][7] The development of efficient syntheses for these dioxazolones is therefore of high importance to the pharmaceutical and chemical industries.

Conclusion

The one-pot synthesis of 3-aryl-substituted-1,4,2-dioxazol-5-ones represents a significant improvement over traditional multi-step methods.[1][4] It offers a more efficient, higher-yielding, and environmentally conscious route to these valuable synthetic intermediates. The mild reaction conditions and the use of inexpensive, readily available starting materials make this method highly attractive for both academic research and industrial applications. This guide provides the necessary technical details for researchers to adopt and utilize this superior synthetic strategy.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

An In-depth Technical Guide to the Synthesis of 1,4,2-Dioxazoles from Hydroxamic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,4,2-dioxazoles from hydroxamic acids. This class of heterocyclic compounds holds significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for reproducible research.

Introduction to 1,4,2-Dioxazoles

1,4,2-Dioxazoles are five-membered heterocyclic compounds containing two oxygen atoms and one nitrogen atom. They are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities, including anti-amoebic and central nervous system depressant properties. Furthermore, they serve as versatile synthetic intermediates, acting as nitrene precursors and protecting groups for hydroxamic acids. The synthesis of these compounds from readily available hydroxamic acids is a key focus of contemporary organic synthesis.

Key Synthetic Methodologies

Several effective methods have been developed for the synthesis of 1,4,2-dioxazoles from hydroxamic acids. The most prominent and widely utilized routes include:

-

Gold-Catalyzed [4+1] Heterocyclization of Hydroxamic Acids and Nonactivated Alkynes: A modern and efficient method characterized by its high efficiency and mild reaction conditions.[1][2][3]

-

Reaction with Vinyl Ethers: A newer approach that proceeds under mild conditions to yield functionally substituted 1,4,2-dioxazoles.[4]

-

Transketalization using 2,2-Diethoxypropane: A straightforward method for the synthesis of 5,5-dimethyl-1,4,2-dioxazoles, which can also function as a protecting group strategy for hydroxamic acids.[5][6]

-

[3+2] Cycloaddition of Nitrile Oxides with Carbonyl Compounds: A classic and versatile method for the formation of five-membered heterocyclic rings.

This guide will now delve into the specifics of each of these methodologies, providing detailed experimental protocols and quantitative data.

Gold-Catalyzed [4+1] Heterocyclization

This novel approach provides a regiospecific synthesis of 5-methyl-1,4,2-dioxazoles through a gold-catalyzed reaction between hydroxamic acids and nonactivated terminal alkynes. This method is noted for its operational simplicity and compatibility with a good range of functional groups.[1][2][3]

Reaction Scheme

Caption: Gold-Catalyzed [4+1] Heterocyclization.

Quantitative Data

| Entry | Hydroxamic Acid (R1) | Alkyne (R2) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | Phenyl | IPrAuCl/AgOTf | DCE | 60 | 12 | 85 |

| 2 | 4-Methylphenyl | Phenyl | IPrAuCl/AgOTf | DCE | 60 | 12 | 88 |

| 3 | 4-Methoxyphenyl | Phenyl | IPrAuCl/AgOTf | DCE | 60 | 12 | 92 |

| 4 | 4-Chlorophenyl | Phenyl | IPrAuCl/AgOTf | DCE | 60 | 12 | 75 |

| 5 | Phenyl | n-Hexyl | IPrAuCl/AgOTf | DCE | 60 | 12 | 78 |

Experimental Protocol

General Procedure for the Gold-Catalyzed Synthesis of 5-Methyl-1,4,2-dioxazoles:

To a dried Schlenk tube are added the hydroxamic acid (0.2 mmol, 1.0 equiv), IPrAuCl (5 mol %), and AgOTf (5 mol %). The tube is evacuated and backfilled with argon three times. Dichloroethane (DCE, 2.0 mL) is then added, followed by the alkyne (0.3 mmol, 1.5 equiv). The reaction mixture is stirred at 60 °C for 12 hours. Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired this compound.

Reaction with Vinyl Ethers

A recently developed synthetic route allows for the formation of functionally substituted 1,4,2-dioxazoles from the reaction of hydroxamic acids with vinyl aryl ethers under mild conditions. This method proceeds through the formation of an aroxy(methyl) arylhydroxamate intermediate.[4]

Reaction Scheme

Caption: Synthesis via Vinyl Ether Addition.

Quantitative Data

| Entry | Hydroxamic Acid (R1) | Vinyl Aryl Ether (Ar) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | Phenyl | Dioxane | 80 | 24 | 78 |

| 2 | 4-Chlorophenyl | Phenyl | Dioxane | 80 | 24 | 72 |

| 3 | 4-Methoxyphenyl | Phenyl | Dioxane | 80 | 24 | 85 |

| 4 | Phenyl | 4-Methylphenyl | Dioxane | 80 | 24 | 81 |

| 5 | Phenyl | 4-Chlorophenyl | Dioxane | 80 | 24 | 69 |

Experimental Protocol

General Procedure for the Synthesis of 1,4,2-dioxazoles from Vinyl Ethers:

A solution of the hydroxamic acid (1.0 mmol) and the vinyl aryl ether (1.2 mmol) in dioxane (5 mL) is stirred in a sealed tube at 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the corresponding this compound.

Transketalization using 2,2-Diethoxypropane

The reaction of hydroxamic acids with 2,2-diethoxypropane provides a direct route to 5,5-dimethyl-1,4,2-dioxazoles. This transformation serves as an effective method for both the synthesis of this specific dioxazole subclass and as a means of protecting the hydroxamic acid functionality.[5][6]

Reaction Scheme

Caption: Transketalization for Dioxazole Synthesis.

Quantitative Data

| Entry | Hydroxamic Acid (R) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | p-TsOH | Toluene | Reflux | 4 | 95 |

| 2 | Benzyl | p-TsOH | Toluene | Reflux | 4 | 92 |

| 3 | 2-Phenylethyl | p-TsOH | Toluene | Reflux | 4 | 88 |

| 4 | Cyclohexyl | p-TsOH | Toluene | Reflux | 4 | 90 |

| 5 | 4-Chlorophenyl | p-TsOH | Toluene | Reflux | 4 | 93 |

Experimental Protocol

General Procedure for the Synthesis of 5,5-Dimethyl-1,4,2-dioxazoles:

A mixture of the hydroxamic acid (10 mmol), 2,2-diethoxypropane (15 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol) in toluene (50 mL) is heated at reflux with a Dean-Stark apparatus for 4 hours. The reaction mixture is then cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography or recrystallization to afford the pure 5,5-dimethyl-1,4,2-dioxazole.

[3+2] Cycloaddition of Nitrile Oxides with Ketones

The 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from hydroxamic acids, with ketones is a fundamental method for constructing the this compound ring. This reaction offers a high degree of versatility in accessing a wide range of substituted dioxazoles.

Reaction Scheme

Caption: [3+2] Cycloaddition Pathway.

Quantitative Data

| Entry | Hydroxamic Acid (R1) | Ketone | Dehydrating Agent | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl | Acetone | N,N'-Dicyclohexylcarbodiimide (DCC) | - | THF | 25 | 75 |

| 2 | 4-Nitrophenyl | Cyclohexanone | Ethyl Chloroformate | Triethylamine | CH2Cl2 | 0 to 25 | 82 |

| 3 | Phenyl | Acetophenone | Acetic Anhydride | - | Toluene | 110 | 68 |

| 4 | Naphthyl | Acetone | Mukaiyama's Reagent | Triethylamine | CH2Cl2 | 25 | 85 |

| 5 | Thienyl | Cyclopentanone | Burgess Reagent | - | THF | 25 | 78 |

Experimental Protocol

General Procedure for [3+2] Cycloaddition using Ethyl Chloroformate:

To a stirred solution of the hydroxamic acid (5 mmol) and triethylamine (5.5 mmol) in dry dichloromethane (20 mL) at 0 °C is added ethyl chloroformate (5.5 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes, after which the ketone (10 mmol) is added. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the this compound.

Conclusion

The synthesis of 1,4,2-dioxazoles from hydroxamic acids can be achieved through several efficient and versatile methodologies. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The gold-catalyzed heterocyclization and the reaction with vinyl ethers represent modern, mild, and efficient approaches. The transketalization method is particularly useful for preparing 5,5-dimethyl substituted derivatives and for protecting group strategies. The classical [3+2] cycloaddition of in situ generated nitrile oxides remains a powerful and adaptable tool for the synthesis of a wide variety of 1,4,2-dioxazoles. The detailed protocols and comparative data provided in this guide are intended to facilitate the selection and implementation of the most suitable synthetic strategy for the user's specific research and development needs.

References

- 1. Gold-Catalyzed [4 + 1] Heterocyclization of Hydroxamic Acid and Nonactivated Alkyne: A Protocol to Construct 5-Methyl-1,4,2-dioxazole [organic-chemistry.org]

- 2. Gold-Catalyzed [4 + 1] Heterocyclization of Hydroxamic Acid and Nonactivated Alkyne: A Protocol to Construct 5-Methyl-1,4,2-dioxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A NEW ROUTE FOR THE SYNTHESIS OF 1,4,2-DIOXAZOLES FROM HYDROXAMIC ACIDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Gold-Catalyzed [3+2] Cycloaddition Using 1,4,2-Dioxazoles for the Synthesis of Highly Functionalized Oxazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the gold-catalyzed [3+2] cycloaddition reaction between 1,4,2-dioxazoles and activated alkynes, such as ynamides and alkynyl triazenes, to afford highly functionalized oxazoles. This methodology offers a mild and efficient route to a diverse range of oxazole derivatives, which are prevalent motifs in pharmaceuticals and biologically active compounds.

Introduction